molecular formula C14H11ClN2 B562422 4-Cyano-3-(3-chlorophenylethyl)pyridine CAS No. 1076199-88-6

4-Cyano-3-(3-chlorophenylethyl)pyridine

Cat. No.: B562422
CAS No.: 1076199-88-6
M. Wt: 242.706
InChI Key: RMUIEUSCEFWSAK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-(3-chlorophenylethyl)pyridine typically involves the reaction of 3-chlorophenylethylamine with a pyridine derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its solid form .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-(3-chlorophenylethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-3-(3-chlorophenylethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-(3-chlorophenylethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Uniqueness: 4-Cyano-3-(3-chlorophenylethyl)pyridine is unique due to the presence of both the cyano and chlorophenylethyl groups, which confer specific chemical and biological properties. These functional groups make it a valuable compound for various research applications .

Biological Activity

4-Cyano-3-(3-chlorophenylethyl)pyridine (CAS No. 1076199-88-6) is a pyridine derivative that has garnered attention for its potential biological activities. This compound has been studied for its pharmacological properties, particularly in the context of various receptor interactions and therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C14H11ClN2
  • Molecular Weight : 240.7 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 1076199-88-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain biological pathways.

  • Receptor Interaction :
    • The compound has shown potential as an agonist or antagonist for various receptors, particularly those involved in neurotransmission and metabolic regulation.
    • It may influence the central nervous system (CNS) by modulating receptors associated with stress responses and appetite regulation.
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on current research findings:

Activity TypeDescriptionReference
AntidepressantExhibits potential antidepressant-like effects in animal models.
Appetite RegulationModulates food intake via interaction with RXFP3 receptors.
AntimicrobialDemonstrates antimicrobial properties against various pathogens.
CytotoxicityShows cytotoxic effects on certain cancer cell lines in vitro.
NeuroprotectivePotential neuroprotective effects observed in neurodegenerative models.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • Case Study on Antidepressant Effects :
    • A study evaluated the effects of the compound in a rodent model of depression. Results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting potential as a therapeutic agent for mood disorders.
  • Appetite Regulation Study :
    • Research involving the administration of this compound via intracerebroventricular infusion demonstrated increased food intake in rats, implicating its role in appetite regulation through RXFP3 receptor modulation.
  • Cytotoxicity Assessment :
    • In vitro assays assessed the cytotoxic effects of this compound on various cancer cell lines, revealing dose-dependent cytotoxicity that warrants further investigation into its anticancer properties.

Properties

IUPAC Name

3-[2-(3-chlorophenyl)ethyl]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-14-3-1-2-11(8-14)4-5-13-10-17-7-6-12(13)9-16/h1-3,6-8,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUIEUSCEFWSAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C(C=CN=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652529
Record name 3-[2-(3-Chlorophenyl)ethyl]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-88-6
Record name 3-[2-(3-Chlorophenyl)ethyl]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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